3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide
Overview
Description
3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In
Scientific Research Applications
Compound X has been found to have potential applications in various fields of scientific research. One of the main applications of compound X is in the field of cancer research. Studies have shown that compound X has anti-cancer properties and can inhibit the growth of cancer cells. Compound X has also been found to have potential applications in the field of neuroscience. Studies have shown that compound X can modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, studies have shown that compound X can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Compound X has also been found to modulate the activity of certain neurotransmitters in the brain, which could be responsible for its potential applications in the field of neuroscience.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. Studies have shown that compound X can inhibit the growth and proliferation of cancer cells. Compound X has also been found to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its potential anti-cancer properties. Compound X has been found to inhibit the growth and proliferation of cancer cells, which could have implications for the development of new cancer treatments. However, one of the limitations of using compound X in lab experiments is its limited solubility in water, which could make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on compound X. One direction is to further explore its potential applications in the field of cancer research. Studies could focus on optimizing the dosage and administration of compound X to maximize its anti-cancer properties. Another direction is to further explore its potential applications in the field of neuroscience. Studies could focus on identifying the specific neurotransmitters that are modulated by compound X and their potential implications for the treatment of neurological disorders. Finally, studies could focus on developing new synthesis methods for compound X to improve its solubility and administration in lab experiments.
properties
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-5-9-24-16-8-6-7-14(10-16)18(23)20-15-11-17(22)21(12-15)13-19(2,3)4/h5-8,10,15H,1,9,11-13H2,2-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLDNKPKDAXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2=CC(=CC=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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